An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol (CAS: 20348-16-7)
An In-depth Technical Guide to 2-Amino-6-methylpyridin-3-ol (CAS: 20348-16-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-methylpyridin-3-ol is a pyridine derivative with potential applications in pharmaceutical and chemical research. Its structural features suggest its utility as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on studies of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar chemical entities.
Chemical and Physical Properties
2-Amino-6-methylpyridin-3-ol is a solid at room temperature with a boiling point of 342.7°C at 760 mmHg. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20348-16-7 | |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 342.7°C at 760 mmHg | |
| InChI Key | WJRVHFJZHFWCMS-UHFFFAOYSA-N | |
| SMILES | Cc1cc(O)c(N)nc1 | |
| Purity | Typically ≥95% | [2] |
| Storage | Store at 4°C, protect from light |
Synthesis
A common and effective method for the synthesis of 2-Amino-6-methylpyridin-3-ol is through the reduction of the corresponding nitro compound, 3-hydroxy-6-methyl-2-nitropyridine.
Experimental Protocol: Synthesis from 3-hydroxy-6-methyl-2-nitropyridine
This protocol is adapted from established chemical synthesis literature.[3][4]
Materials:
-
3-hydroxy-6-methyl-2-nitropyridine
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Methanol (MeOH) or Ethanol (EtOH)
-
5% Palladium on carbon (Pd/C) catalyst or 20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite or filter paper)
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Rotary evaporator
Procedure:
-
Dissolve 3-hydroxy-6-methyl-2-nitropyridine (e.g., 3.5 g) in a suitable solvent such as methanol (75 mL) or ethanol.[3][4]
-
Carefully add the palladium-based catalyst (e.g., 1 g of 5% Pd/C or a catalytic amount of 20% Pd(OH)₂/C) to the solution.[3][4]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., 5 psi).[4]
-
The reaction can be carried out at room temperature or gently heated to around 50°C for approximately 1 hour.[4]
-
Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully remove the catalyst by filtration through a pad of Celite or suitable filter paper.[3][4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-amino-3-hydroxy-6-methylpyridine, typically as a brown solid.[4]
-
The product can be used directly in subsequent steps or purified further if necessary.[3]
Caption: Synthesis workflow for 2-Amino-6-methylpyridin-3-ol.
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for 2-Amino-6-methylpyridin-3-ol is limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential therapeutic applications. This compound is noted as a building block for pharmaceuticals, particularly kinase inhibitors and agents targeting inflammatory diseases and cancer.[5]
Kinase Inhibition and Anti-Cancer Potential
Derivatives of aminopyridinols have demonstrated significant potential as kinase inhibitors. For instance, a series of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives have been synthesized and evaluated for their anti-angiogenic and anti-tumor activities.[6] One of the more potent analogs demonstrated significant inhibitory activity against FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[6]
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6O (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 75.3 | Hep3B | 4.5 | [6] |
| Compound 6O (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 75.3 | Huh7 | - | [6] |
| Compound 6A (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative) | FGFR4 | 190 | Hep3B | 25.2 | [6] |
Note: The data in this table is for structurally related compounds and not for 2-Amino-6-methylpyridin-3-ol itself. It is presented to suggest potential areas of investigation.
The anti-proliferative effects of these related compounds suggest that 2-Amino-6-methylpyridin-3-ol could serve as a valuable scaffold for the development of novel anti-cancer agents.
Anti-inflammatory Activity
The pyridinol moiety is also associated with anti-inflammatory properties. An antioxidant analogue, 6-amino-2,4,5-trimethylpyridin-3-ol , was shown to ameliorate experimental colitis in mice.[7] This effect was attributed to the suppression of the NF-κB, PI3K/AKT, and MAPK signaling pathways.[7]
Given these findings, it is plausible that 2-Amino-6-methylpyridin-3-ol may also exhibit anti-inflammatory effects. Further investigation into its ability to modulate key inflammatory pathways is warranted.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
Spectroscopic Data
Mass Spectrometry
A representative mass spectrum for 2-Amino-6-methyl-3-pyridinol is available through SpectraBase, which can be accessed for further details.[8] For the related 2-Amino-6-methylpyridine, the molecular ion peak would be expected at m/z 108.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-6-methylpyridin-3-ol is expected to show characteristic peaks for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, typically in the range of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 2-Amino-6-methylpyridin-3-ol is not provided in the searched literature, the ¹H NMR spectrum of the related 2-Amino-6-methylpyridine in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl group.[10] For 2-Amino-6-methylpyridin-3-ol, one would expect to see signals corresponding to the two aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton, with chemical shifts influenced by the positions of the substituents on the pyridine ring.
Safety Information
2-Amino-6-methylpyridin-3-ol is classified as a warning-level hazard. The following hazard and precautionary statements are associated with this compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment.
Conclusion
2-Amino-6-methylpyridin-3-ol is a chemical compound with significant potential as a scaffold in medicinal chemistry and drug discovery. While direct biological data is scarce, the activities of structurally similar molecules strongly suggest that it may possess valuable kinase inhibitory, anti-cancer, and anti-inflammatory properties. The synthetic route provided in this guide offers a practical method for its preparation, enabling further investigation into its biological profile. Future research should focus on a comprehensive biological evaluation of this compound, including kinase profiling, in vitro and in vivo anti-cancer and anti-inflammatory studies, and detailed mechanistic elucidation to validate its therapeutic potential.
References
- 1. CAS 20348-16-7 | 2-Amino-6-methylpyridin-3-ol - Synblock [synblock.com]
- 2. aceschem.com [aceschem.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-amino-6-methylpyridin-3-ol | 20348-16-7 [chemicalbook.com]
- 5. 2-Amino-6-methylpyridin-3-ol [myskinrecipes.com]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
